

# Conteltinib CNS efficacy comparison

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## Compound Focus: Conteltinib

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## Conteltinib (CT-707) at a Glance

The following table summarizes key findings from a phase 1 clinical trial of **Conteltinib** in patients with advanced **ALK-positive NSCLC** [1].

Aspect	Findings from Phase 1 Trial
General Efficacy	In <b>ALK TKI-naïve</b> patients (n=39): ORR was <b>64.1%</b> ; median PFS was <b>15.9 months</b> [1].
CNS Efficacy Data	The study did not report specific results on efficacy against brain metastases (intracranial response) in the published abstract [1].
Dosing	Recommended Phase 2 dose: <b>600 mg QD</b> for TKI-naïve patients; <b>300 mg BID</b> for crizotinib-pre-treated patients [1].
Preclinical Rationale	Demonstrates <b>potent activity against ALK</b> and several crizotinib-resistant mutations (L1196M, G1202R, etc.) in preclinical models [1]. Also inhibits <b>FAK</b> and <b>Pyk2</b> , which may influence cancer cell migration and survival [1] [2].

## CNS Efficacy of Other ALK Inhibitors

For a complete comparison, it is important to know that next-generation ALK TKIs are characterized by their improved CNS penetration. The table below lists the documented CNS activity of other agents in this class, which serves as a benchmark for evaluation [1].

ALK Inhibitor (Generation)	Documented CNS Activity
Alectinib (2nd)	High CNS penetration; proven efficacy in controlling and preventing brain metastases.
Brigatinib (2nd)	High intracranial response rates; effective against brain metastases.
Lorlatinib (3rd)	High CNS penetration; designed to cross BBB; effective against CNS metastases and resistant disease.

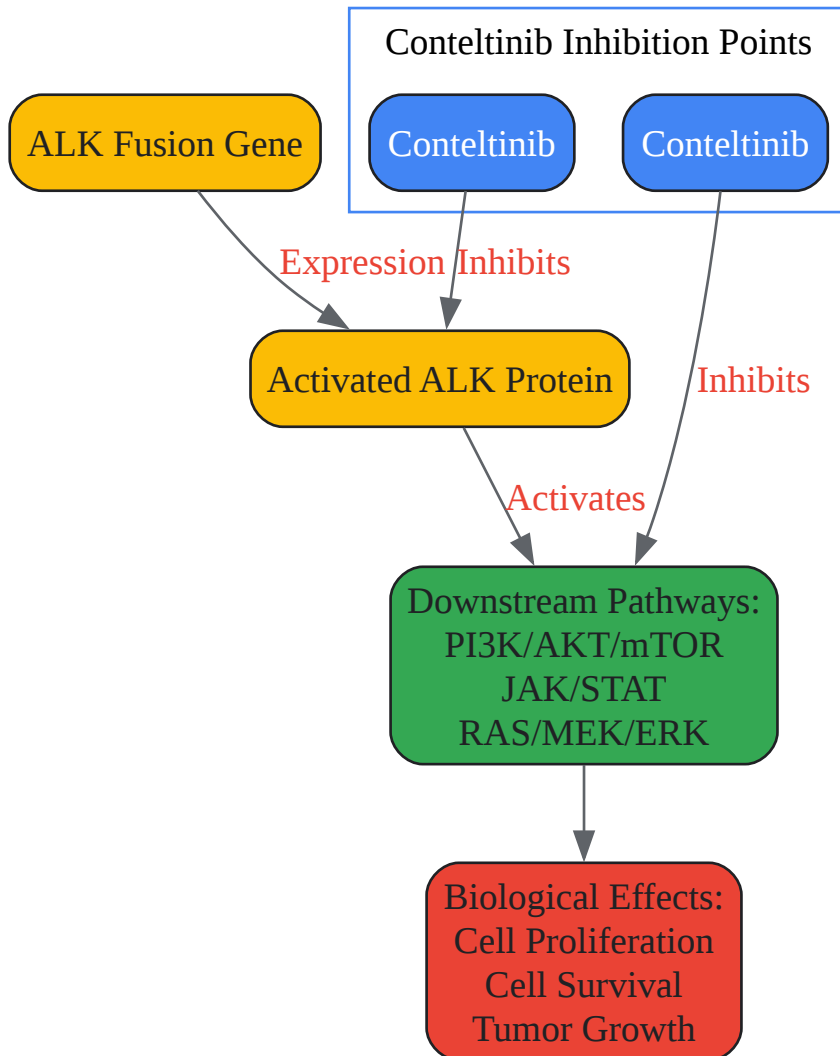
## Experimental Protocols for CNS Assessment

To help you design or interpret studies on CNS efficacy, here are common and critical experimental methodologies used in the field [3].

- **In Vivo Mouse Models:** An NSCLC brain metastasis mouse model is constructed by injecting luciferase-tagged tumor cells (e.g., PC-9 for EGFR, NCI-H2228 for ALK) into the carotid artery or directly into the brain parenchyma. Dynamic changes in intracranial tumor burden are then evaluated using **bioluminescence imaging**.
- **Pharmacokinetic (PK) Analysis:** Drug concentrations are measured in **plasma, cerebrospinal fluid (CSF), normal brain tissue, and brain tumor tissue** at various time points after drug administration. The key metric is the **ratio of brain tumor tissue concentration to plasma concentration**, which indicates the drug's ability to penetrate the blood-tumor barrier (BTB).
- **Efficacy Assessment:** In the mouse model, the antitumor activity of the drug is assessed by comparing the change in bioluminescence signal or tumor volume in the treatment group versus a control group. Immunohistochemical (IHC) analysis of tumor tissues for markers like **Ki-67** (proliferation) and **p-ALK** (target inhibition) can provide mechanistic insights.

## Mechanism of Action and Signaling Pathway

**Conteltinib**'s primary mechanism is the inhibition of the ALK kinase. The following diagram illustrates the core ALK signaling pathway and the points of inhibition.



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## Key Insights for Further Research

- **Focus on FAK Inhibition:** The dual inhibition of ALK and FAK by **Conteltinib** is a distinctive feature [1] [2]. Since FAK is implicated in cancer cell migration and metastasis, this could be a significant area of research for its potential role in preventing or treating CNS spread.
- **Seek Broader Data Sources:** To build a more complete profile, you may need to search for subsequent Phase 2/3 trial results, posters from oncology conferences (like ASCO or IASLC), or

regulatory submission documents that might contain subgroup analyses on patients with brain metastases.

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## References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]
3. Tyrosine kinase inhibitors show different anti-brain metastases ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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